1-[3-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)BENZENESULFONYL]PIPERIDINE
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Overview
Description
1-[3-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)BENZENESULFONYL]PIPERIDINE is a complex organic compound that features a pyrazole ring substituted with dimethyl groups, a benzenesulfonyl group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)BENZENESULFONYL]PIPERIDINE typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the benzenesulfonyl group and finally the attachment of the piperidine moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)BENZENESULFONYL]PIPERIDINE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like chromium(VI) oxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole and benzenesulfonyl groups.
Common Reagents and Conditions
Oxidation: Chromium(VI) oxide in an acidic medium.
Reduction: Sodium borohydride in a protic solvent.
Substitution: Various nucleophiles or electrophiles under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[3-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)BENZENESULFONYL]PIPERIDINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)BENZENESULFONYL]PIPERIDINE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The benzenesulfonyl group may enhance the compound’s binding affinity and specificity, while the piperidine moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler analog with similar structural features but lacking the benzenesulfonyl and piperidine groups.
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Another pyrazole derivative with different substituents.
Uniqueness
1-[3-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)BENZENESULFONYL]PIPERIDINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(3-piperidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13-11-14(2)20(18-13)17(21)15-7-6-8-16(12-15)24(22,23)19-9-4-3-5-10-19/h6-8,11-12H,3-5,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAQLEGQLXRDKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24785751 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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